
9,9,10-Triphenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,10-Triphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol It is known for its unique structural properties, which include a central acridine core with three phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10-Triphenyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of acridine with triphenylmethane . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9,9,10-Triphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The phenyl groups attached to the acridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine derivatives .
Aplicaciones Científicas De Investigación
9,9,10-Triphenyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,9,10-Triphenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and proteins, affecting their function and leading to cellular effects .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Diphenyl-9,10-dihydroacridine: Similar in structure but with two phenyl groups instead of three.
9,10-Dihydro-9,9-dimethylacridine: Contains methyl groups instead of phenyl groups.
9,9,10-Triphenyl-9,10-dihydroacridin-4-yl derivatives: These compounds have additional functional groups attached to the acridine core.
Uniqueness
9,9,10-Triphenyl-9,10-dihydroacridine is unique due to its three phenyl groups, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C31H23N |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)27-20-10-12-22-29(27)32(26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23H |
Clave InChI |
VSGWVEVRRCPUBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


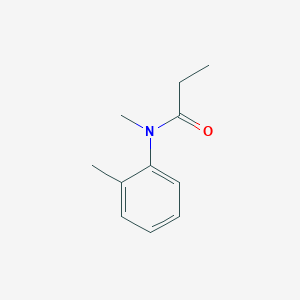
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

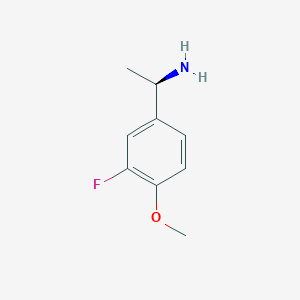
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)
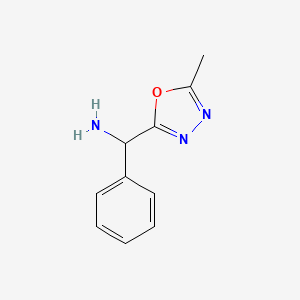


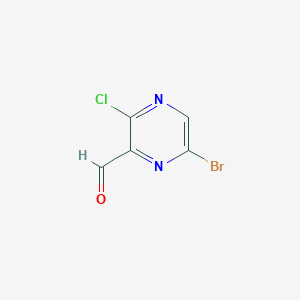
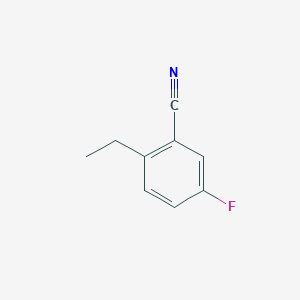
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
